molecular formula C15H22N2 B13961220 N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine

N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine

Cat. No.: B13961220
M. Wt: 230.35 g/mol
InChI Key: WJUYWFSJZWFMLH-UHFFFAOYSA-N
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Description

N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring, an azetidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in ring-opening reactions, which may be crucial for its biological activity. The benzyl group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring, an azetidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

N-[2-(1-benzylazetidin-3-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)10-17-11-14(12-17)8-9-16-15-6-7-15/h1-5,14-16H,6-12H2

InChI Key

WJUYWFSJZWFMLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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